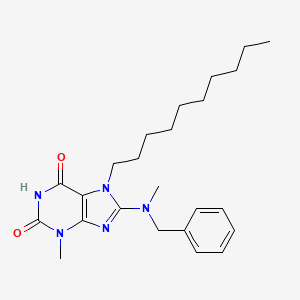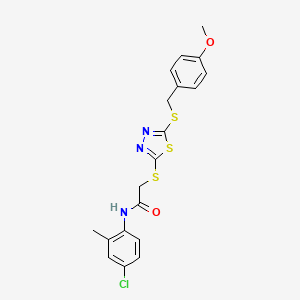
1-(Diethylamino)cyclopentane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethylamino)cyclopentane-1-sulfonic acid is an organic compound with the molecular formula C9H19NO3S and a molecular weight of 221.32 g/mol . This compound is part of the sulfonic acid family, characterized by the presence of a sulfonic acid group (-SO3H) attached to a cyclopentane ring substituted with a diethylamino group. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(Diethylamino)cyclopentane-1-sulfonic acid typically involves the reaction of cyclopentane derivatives with diethylamine and sulfonating agents. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(Diethylamino)cyclopentane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Diethylamino)cyclopentane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Mecanismo De Acción
The mechanism of action of 1-(Diethylamino)cyclopentane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the diethylamino group can engage in hydrophobic interactions and nucleophilic attacks. These interactions can modulate the activity of target molecules and pathways, leading to various biological effects .
Comparación Con Compuestos Similares
1-(Diethylamino)cyclopentane-1-sulfonic acid can be compared with other sulfonic acid derivatives, such as:
1-(Diethylamino)cyclohexanesulfonic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
3-Ethyl-2-methoxypentanoic acid: Different functional groups but similar molecular weight and applications.
5-(Acetyloxy)-4-methylpentanoic acid: Different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H19NO3S |
|---|---|
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
1-(diethylamino)cyclopentane-1-sulfonic acid |
InChI |
InChI=1S/C9H19NO3S/c1-3-10(4-2)9(14(11,12)13)7-5-6-8-9/h3-8H2,1-2H3,(H,11,12,13) |
Clave InChI |
OMWXARWENSNMSZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1(CCCC1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12043803.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (6-methyl-pyridin-2-yl)-amide](/img/structure/B12043813.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12043825.png)

![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12043836.png)








